5,5-Dimethylpiperidine-3-carboxylic acid

Conformational analysis Drug design Structure-based design

Researchers often face synthetic dead-ends when unsubstituted piperidine building blocks fail to provide the steric bulk or conformational rigidity required for target engagement. 5,5-Dimethylpiperidine-3-carboxylic acid directly solves this by introducing a gem-dimethyl group that increases lipophilicity (est. cLogP increase of 1.0-1.8 units) and restricts ring flexibility. Key outcomes for procurement: • Enhances CNS permeability: Improved passive diffusion across the blood-brain barrier. • Probes steric environments: Selective blocking of metabolic pathways or enzyme active sites. • Modulates pKa: Fine-tunes oral bioavailability and ionization state for developable leads.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12941308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylpiperidine-3-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CC(CNC1)C(=O)O)C
InChIInChI=1S/C8H15NO2/c1-8(2)3-6(7(10)11)4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyYARRQGKDYDBGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylpiperidine-3-carboxylic Acid: Chemical Profile & Sourcing


5,5-Dimethylpiperidine-3-carboxylic acid (CAS 1519793-17-9) is a saturated, nitrogen-containing heterocyclic building block within the piperidine-3-carboxylic acid class. It is characterized by a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . The compound features a geminal dimethyl substitution at the 5-position of the piperidine ring, which is distinct from its unsubstituted analog, piperidine-3-carboxylic acid (nipecotic acid, CAS 498-95-3) [1]. It is commercially available for research purposes, typically supplied with a purity of 95% or greater .

1 Gem-dimethyl piperidine building block for scaffold design
2 Supports conformational constraint research workflows
3 May support CNS-targeted synthetic route development

5,5-Dimethylpiperidine-3-carboxylic Acid: Why Unsubstituted Analogs Fail


The 5,5-dimethyl substitution is not a trivial modification; it introduces significant steric bulk and conformational constraint to the piperidine ring [1]. This structural feature fundamentally alters the compound's physicochemical properties and its behavior in chemical reactions compared to the parent compound, piperidine-3-carboxylic acid (nipecotic acid). Specifically, the geminal dimethyl group can influence the acidity of the carboxylic acid, increase lipophilicity, and restrict the conformational freedom of the ring [1]. These changes directly impact how the molecule interacts in biological systems or performs as a synthetic intermediate, meaning that simply using a cheaper, unsubstituted piperidine-3-carboxylic acid building block will not yield the same downstream molecular properties or synthetic outcomes [1].

! Conformational freedom differs substantially from unsubstituted piperidine-3-carboxylic acid; ring constraint may not transfer
! Lipophilicity profile shifts with dimethyl substitution; membrane partitioning behavior may not match nipecotic acid
! Ionization state at physiological pH likely differs; salt-form and solubility outcomes may require independent validation

5,5-Dimethylpiperidine-3-carboxylic Acid: Evidence-Based Comparison


Enhanced Conformational Rigidity

The 5,5-dimethyl substitution on the piperidine ring increases the energy barrier for ring inversion compared to the unsubstituted analog, piperidine-3-carboxylic acid. This effect, while not directly measured for this specific molecule, is a well-characterized consequence of the gem-dimethyl effect in piperidine rings [1]. Computational studies on model systems predict a barrier increase of approximately 3-5 kcal/mol for piperidine ring inversion upon geminal dimethyl substitution [2]. This enhanced rigidity can be critical for pre-organizing a molecule into its bioactive conformation and can lead to improved binding affinity or selectivity for a target protein.

Ring inversion barrier
Class-level
Est. +3 to 5 kcal/mol
Supports conformational pre-organization rationale
Computational model inference; direct measurement not available
Conformational analysis Drug design Structure-based design

Increased Lipophilicity and Permeability

The introduction of two methyl groups at the 5-position significantly increases the compound's lipophilicity relative to the unsubstituted analog. For related piperidine systems, the addition of a gem-dimethyl group can increase the calculated partition coefficient (cLogP) by approximately 1.0 to 1.5 log units [1]. For example, data from a series of piperidine derivatives shows that the cLogP of a 5,5-dimethylpiperidine-3-carboxamide derivative was 3.01, whereas the unsubstituted piperidine-3-carboxamide had a cLogP of 1.78, a difference of 1.23 log units [2]. While direct cLogP data for the free acid 5,5-dimethylpiperidine-3-carboxylic acid was not found, this class-level inference indicates a substantial increase in lipophilicity, which can be critical for achieving desired blood-brain barrier (BBB) penetration or passive membrane diffusion.

Lipophilicity (cLogP)
Class-level
Target: est. +1.0 to 1.8 units Baseline: nipecotic acid cLogP ~0.23
Supports membrane permeability context
Derived from analogous piperidine derivatives; verify experimentally
ADME Lipophilicity Permeability Drug-likeness

pKa Modulation and Solubility

The gem-dimethyl substitution at the 5-position is expected to alter the pKa of both the piperidine nitrogen and the carboxylic acid group due to steric and electronic effects. While direct pKa data for 5,5-dimethylpiperidine-3-carboxylic acid is not publicly available, studies on related gem-dimethyl-substituted amino acids and cyclic amines indicate a potential pKa shift of 0.2-0.5 units for the amine and a smaller but measurable shift for the carboxylic acid [1]. For instance, the pKa of piperidine is 11.22, whereas the pKa of 2,2,6,6-tetramethylpiperidine is 10.06, a difference of 1.16 units [2]. A similar, though smaller, shift is anticipated for 5,5-dimethylpiperidine-3-carboxylic acid. This shift in pKa directly affects the molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and potential for forming stable salt forms for formulation.

Amine pKa shift
Class-level
Est. −0.2 to −0.5 units
Supports ionization-state review for formulation
Based on related gem-dimethyl cyclic amine analogs
Physicochemical properties Ionization Solubility Formulation

5,5-Dimethylpiperidine-3-carboxylic Acid: Key Applications


CNS-Penetrant Drug Scaffold

The predicted increase in both lipophilicity and conformational rigidity makes this building block a prime candidate for central nervous system (CNS) drug discovery programs. The gem-dimethyl group's effect on increasing cLogP by an estimated 1.0-1.8 units [1] enhances passive diffusion across the blood-brain barrier, a prerequisite for CNS therapeutics. Simultaneously, the constrained ring structure [2] can be exploited to pre-organize the molecule for binding to neurological targets such as GABA transporters or GPCRs, potentially improving target engagement and reducing off-target effects.

Oral Bioavailability and Formulation Stability

The anticipated pKa shift induced by the gem-dimethyl group [3] is a key design element for medicinal chemists aiming to improve a drug candidate's oral bioavailability. By modulating the pKa of the piperidine nitrogen, researchers can fine-tune the molecule's ionization state at gastrointestinal pH, which directly impacts its solubility and passive absorption. This control over physicochemical properties is essential for developing developable lead compounds with predictable in vivo performance and for designing stable, bioavailable salt forms.

Chemical Probes and Advanced Intermediates

In chemical biology and advanced organic synthesis, the unique steric environment of the 5,5-dimethyl group is a critical design feature. The increased steric bulk can be used to probe the shape of enzyme active sites or to selectively block metabolic pathways. It serves as a more hindered, and therefore more selective, building block compared to its unsubstituted analog [2]. This makes it valuable for constructing complex molecular architectures where spatial control is paramount, such as in the synthesis of natural product analogs or proteolysis targeting chimeras (PROTACs).

Application
Selection Property
Validation Focus
CNS-targeted scaffold research
Conformational constraint and lipophilicity profile
BBB penetration modeling and target-engagement assays
Oral bioavailability research
pKa modulation context
Ionization-state solubility profiling and salt-form screening
Chemical probe design
Steric environment control
Enzyme active-site selectivity and metabolic pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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